5-Chloro-6-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]amino}pyridine-3-carbonitrile
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Overview
Description
5-Chloro-6-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]amino}pyridine-3-carbonitrile is a complex organic compound that features a pyridine ring substituted with a chloro group, an amino group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]amino}pyridine-3-carbonitrile typically involves multiple steps, starting from readily available precursors
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]amino}pyridine-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.
Substitution: The chloro group on the pyridine ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
5-Chloro-6-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]amino}pyridine-3-carbonitrile has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.
Biology: It may be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific molecular pathways.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Chloro-6-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]amino}pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, blocking of receptor sites, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine derivatives with different substituents, such as:
- 5-Chloro-6-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]amino}pyridine-2-carbonitrile
- 5-Chloro-6-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]amino}pyridine-4-carbonitrile
Uniqueness
The uniqueness of 5-Chloro-6-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]amino}pyridine-3-carbonitrile lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C12H11ClN6S |
---|---|
Molecular Weight |
306.78 g/mol |
IUPAC Name |
5-chloro-6-[[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]amino]pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H11ClN6S/c1-7-17-18-12(20-7)19-5-9(6-19)16-11-10(13)2-8(3-14)4-15-11/h2,4,9H,5-6H2,1H3,(H,15,16) |
InChI Key |
XNBHPBHYNLGCMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)N2CC(C2)NC3=C(C=C(C=N3)C#N)Cl |
Origin of Product |
United States |
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